An In-depth Technical Guide to Z-3-Amino-propenal: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to Z-3-Amino-propenal: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-3-Amino-propenal, a member of the enamine and α,β-unsaturated aldehyde class of compounds, presents a unique chemical scaffold with significant potential in organic synthesis and as a biologically active molecule. Its dual functionality, comprising a nucleophilic amino group and an electrophilic aldehyde, governs its reactivity and makes it a versatile precursor for the synthesis of various heterocyclic compounds. Preliminary studies indicate potential antimicrobial and cytotoxic activities, suggesting its relevance in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological activities of Z-3-Amino-propenal, along with proposed experimental protocols and signaling pathways.
Chemical Structure and Properties
Z-3-Amino-propenal, with the IUPAC name (Z)-3-aminoprop-2-enal, is a simple yet reactive organic molecule. The 'Z' configuration indicates that the amino group and the aldehyde group are on the same side of the carbon-carbon double bond. This configuration is crucial for its chemical behavior and biological interactions.
Tautomerism
Z-3-Amino-propenal can exist in equilibrium with its tautomeric forms, such as the imine form. The stability of these tautomers can be influenced by the solvent and pH. The enamine form is generally stabilized by the delocalization of the lone pair of electrons from the nitrogen atom through the double bond to the carbonyl group.
Physicochemical Properties
Quantitative data for Z-3-Amino-propenal is primarily based on computed values. Experimental data for closely related compounds are provided for comparison where available.
| Property | Value (Z-3-Amino-propenal) | Data Source |
| Molecular Formula | C₃H₅NO | PubChem |
| Molecular Weight | 71.08 g/mol | PubChem[1] |
| CAS Number | 25186-34-9 | PubChem[1] |
| Appearance | Light Yellow Solid | Sigma-Aldrich |
| XLogP3 | -0.2 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 43.1 Ų | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |
| Rotatable Bond Count | 1 | PubChem (Computed)[1] |
| Storage Temperature | Keep in Freezer | Sigma-Aldrich |
Synthesis of Z-3-Amino-propenal
A common and effective method for the synthesis of 3-aminoacrolein derivatives is the Vilsmeier-Haack reaction.[2][3] This reaction involves the formylation of an active methylene group using a Vilsmeier reagent, which is typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Proposed Synthetic Workflow
The following diagram illustrates a plausible workflow for the synthesis of Z-3-Amino-propenal based on established protocols for similar compounds.
Caption: Proposed synthetic workflow for Z-3-Amino-propenal via the Vilsmeier-Haack reaction.
Detailed Experimental Protocol (Representative)
This protocol is adapted from the synthesis of related 3-(dialkylamino)acroleins and should be optimized for the synthesis of Z-3-Amino-propenal.
Materials:
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF)
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Acetonitrile
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Dichloromethane (anhydrous)
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Sodium bicarbonate solution (saturated)
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Brine
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Magnesium sulfate (anhydrous)
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Ice bath
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Round-bottom flask with a magnetic stirrer
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Dropping funnel
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Rotary evaporator
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Chromatography column (silica gel)
Procedure:
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Vilsmeier Reagent Formation: To a cooled (0 °C) solution of DMF in anhydrous dichloromethane, add POCl₃ dropwise with stirring under an inert atmosphere. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
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Formylation: To the freshly prepared Vilsmeier reagent, add a solution of acetonitrile in anhydrous dichloromethane dropwise at 0 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Quenching and Extraction: Carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x).
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure Z-3-Amino-propenal.
Characterization: The structure and purity of the synthesized Z-3-Amino-propenal should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Biological Activities and Potential Applications
Z-3-Amino-propenal belongs to the class of α,β-unsaturated aldehydes, which are known for their biological reactivity, often attributed to their ability to act as Michael acceptors.[4][5] Enaminones, the broader class to which this compound belongs, have shown a range of biological activities, including antimicrobial and antitumor effects.[6][7][8][9][10]
Proposed Mechanism of Cytotoxicity
The cytotoxicity of related aminoaldehydes, such as 3-aminopropanal, has been linked to their lysosomotropic properties.[11][12] As weak bases, these molecules can accumulate in the acidic environment of lysosomes, leading to lysosomal membrane permeabilization and the release of catastrophic enzymes, ultimately triggering apoptosis. It is plausible that Z-3-Amino-propenal exerts its cytotoxic effects through a similar mechanism.
Caption: Proposed signaling pathway for Z-3-Amino-propenal-induced apoptosis via lysosomal disruption.
Experimental Protocols for Biological Assays
This protocol provides a general method for assessing the cytotoxic effects of Z-3-Amino-propenal on a cancer cell line.
Materials:
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Cancer cell line (e.g., HeLa, MCF-7)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Z-3-Amino-propenal stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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DMSO
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96-well plates
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Incubator (37 °C, 5% CO₂)
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Microplate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
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Treatment: Prepare serial dilutions of Z-3-Amino-propenal in complete medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
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Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of Z-3-Amino-propenal against a bacterial strain.
Materials:
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Bacterial strain (e.g., E. coli, S. aureus)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Z-3-Amino-propenal stock solution (in DMSO)
-
96-well plates
-
Incubator (37 °C)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Serial Dilution: Prepare two-fold serial dilutions of Z-3-Amino-propenal in the growth medium in a 96-well plate.
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Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria only) and a negative control (medium only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion
Z-3-Amino-propenal is a reactive and versatile chemical entity with considerable potential in synthetic chemistry and pharmacology. While specific experimental data on this compound is limited, its structural relationship to well-studied enaminones and α,β-unsaturated aldehydes provides a strong basis for predicting its chemical and biological properties. The proposed synthetic route via the Vilsmeier-Haack reaction and the hypothesized mechanism of cytotoxicity through lysosomal disruption offer clear directions for future research. Further investigation is warranted to fully elucidate the therapeutic potential of Z-3-Amino-propenal and its derivatives.
Disclaimer: This document is intended for informational purposes for a scientific audience. The described protocols are representative and should be adapted and optimized based on specific experimental conditions and safety guidelines. Z-3-Amino-propenal is a potentially hazardous chemical and should be handled with appropriate personal protective equipment in a controlled laboratory setting.
References
- 1. Z-3-Amino-propenal | C3H5NO | CID 13012674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enaminone-Derived Pyrazoles with Antimicrobial Activity - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity : Oriental Journal of Chemistry [orientjchem.org]
- 10. Enaminones as building blocks for the synthesis of substituted pyrazoles with antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Aminopropanal, formed during cerebral ischaemia, is a potent lysosomotropic neurotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
